

Application Notes and Protocols for the Sodium Chromate Cr-51 Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sodium chromate CR-51	
Cat. No.:	B078451	Get Quote

For Researchers, Scientists, and Drug Development Professionals

The **Sodium Chromate Cr-51** release assay is a highly sensitive and widely utilized method for quantifying cell-mediated cytotoxicity. It has long been considered the gold standard for measuring the cytotoxic activity of immune cells, such as Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs), against target cells like tumor cells or virus-infected cells.[1][2][3] This technique is crucial in immunology research and for the development of novel immunotherapies, including CAR-T and CAR-NK cell therapies.[2]

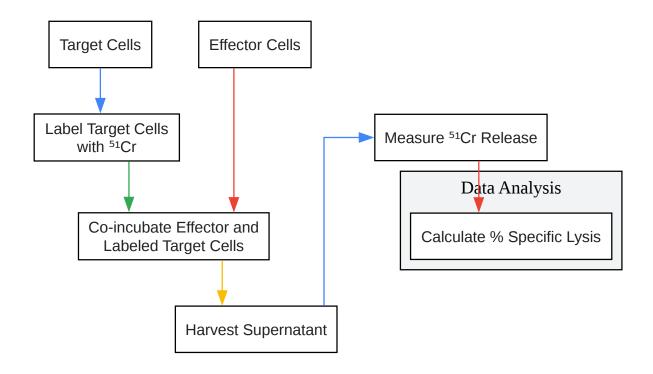
Principle of the Assay

The fundamental principle of the Cr-51 release assay lies in the labeling of target cells with radioactive Sodium Chromate (Na₂⁵¹CrO₄). Viable cells readily take up the ⁵¹Cr, which then binds to intracellular proteins. When cytotoxic effector cells recognize and lyse these labeled target cells, the plasma membrane is compromised, leading to the release of the protein-bound ⁵¹Cr into the cell culture supernatant.[1] The amount of radioactivity in the supernatant is directly proportional to the number of lysed target cells. By measuring the radioactivity, the percentage of specific cell lysis can be accurately quantified.[1][3]

Experimental Workflow



The Cr-51 release assay follows a well-defined workflow, which can be broken down into several key stages. The following diagram illustrates the overall experimental process.



Click to download full resolution via product page

Figure 1: Experimental workflow of the Cr-51 cytotoxicity assay.

Detailed Experimental Protocol

This protocol provides a general framework for performing a Cr-51 release assay. Optimization of parameters such as cell numbers, effector-to-target ratios, and incubation times is recommended for specific cell types and experimental conditions.[1]

Materials and Reagents



Reagent/Material	Supplier and Catalog Number (Example)		
Sodium Chromate (51Cr)	PerkinElmer (NEZ030)		
Target Cells (e.g., K562)	ATCC (CCL-243)		
Effector Cells (e.g., NK cells, PBMCs)	In-house preparation or commercial		
Complete Cell Culture Medium	Varies by cell type (e.g., RPMI-1640 + 10% FBS)		
Fetal Bovine Serum (FBS)	Gibco (10437028)		
96-well V-bottom or round-bottom plates	Corning (3894)		
Triton X-100 (1-2% solution)	Sigma-Aldrich (T8787)		
Gamma counter or Scintillation counter	PerkinElmer Wizard ² or MicroBeta ²		
LumaPlates™ (for scintillation counting)	PerkinElmer (6006633)		

Step 1: Preparation of Target Cells and 51Cr Labeling

- Harvest target cells and wash them once with complete medium.
- Resuspend the cell pellet in a small volume of FBS (e.g., 20 μL for 2 x 10⁶ cells).[4]
- Add 50-100 μCi of Na₂⁵¹CrO₄ per 1-2 x 10⁶ target cells.[2][4]
- Incubate the cells at 37°C in a 5% CO₂ incubator for 1 to 2 hours, gently mixing every 30 minutes.
- After incubation, wash the labeled target cells three times with a large volume of complete medium to remove unincorporated ⁵¹Cr.[3] Centrifuge at 350-400 x g for 5 minutes for each wash.[2][3]
- Resuspend the final cell pellet in complete medium and determine the cell concentration and viability. Adjust the cell concentration to 1 x 10⁵ cells/mL.

Step 2: Preparation of Effector Cells



- Prepare effector cells at various concentrations to achieve the desired effector-to-target (E:T) ratios. A common starting point is a 2:1 serial dilution from a high E:T ratio (e.g., 50:1 or 25:1).[2]
- Resuspend the effector cells in complete medium.

Step 3: Assay Setup in a 96-Well Plate

- Plate 100 μL of the effector cell suspensions at different dilutions in triplicate into a 96-well Vbottom or round-bottom plate.
- Add 100 μ L of the labeled target cell suspension (1 x 10⁴ cells) to each well containing effector cells.
- Set up control wells (in triplicate):
 - \circ Spontaneous Release: Add 100 μ L of labeled target cells and 100 μ L of complete medium only (no effector cells).[1]
 - \circ Maximum Release: Add 100 μ L of labeled target cells and 100 μ L of complete medium. Lysis will be induced later.[1]

Summary of Plate Setup

Well Type	Effector Cells	Target Cells (Labeled)	Medium
Experimental	100 μL (Varying concentrations)	100 μL (1 x 10 ⁴ cells)	-
Spontaneous Release	-	100 μL (1 x 10 ⁴ cells)	100 μL
Maximum Release	-	100 μL (1 x 10 ⁴ cells)	100 μL

Step 4: Incubation

• Centrifuge the plate at 100 x g for 1 minute to facilitate cell-to-cell contact.



Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[1][3]

Step 5: Harvesting and Measurement

- After the 4-hour incubation, add 50 µL of 1-2% Triton X-100 to the "Maximum Release" wells to completely lyse the target cells.[1]
- Centrifuge the plate at 350 x g for 5 minutes to pellet the cells.[2]
- Carefully transfer 30-50 µL of the supernatant from each well to either gamma counter tubes
 or LumaPlates™, being cautious not to disturb the cell pellet.[1][2]
- If using LumaPlates[™], allow them to dry overnight.[3]
- Measure the radioactivity (counts per minute, CPM) in the samples using a gamma counter or a scintillation counter.[1]

Data Presentation and Analysis

The cytotoxicity is calculated as the percentage of specific lysis using the following formula:[1]

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

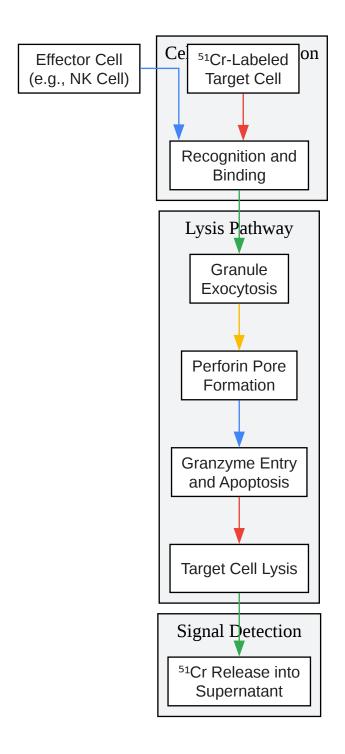
Example Data Table

E:T Ratio	Experimental Release (CPM)	Spontaneous Release (CPM)	Maximum Release (CPM)	% Specific Lysis
25:1	2500	500	4500	50.0%
12.5:1	1800	500	4500	32.5%
6.25:1	1100	500	4500	15.0%
3.125:1	700	500	4500	5.0%

Mechanism of Cell-Mediated Cytotoxicity



The interaction between an effector cell (like an NK cell) and a target cell initiates a series of events leading to the target cell's demise. The diagram below illustrates this process, which ultimately results in the release of ⁵¹Cr.



Click to download full resolution via product page

Figure 2: Mechanism of cytotoxicity leading to ⁵¹Cr release.



Important Considerations and Alternatives

Safety Precautions: The use of ⁵¹Cr requires appropriate handling and disposal procedures for radioactive materials. Always adhere to institutional guidelines for radiation safety.[2]

Limitations: A significant drawback of the Cr-51 assay is the high spontaneous release of the isotope from some target cells, which can lead to a high background signal.[5]

Alternatives to the Cr-51 Assay: Due to the safety concerns and limitations of radioactive assays, several non-radioactive alternatives have been developed. These include:

- Fluorescence-based assays: Using fluorescent dyes like Calcein-AM or stably expressing fluorescent proteins (e.g., GFP) in target cells.
- Bioluminescence-based assays: Employing target cells that express luciferase, where cell death results in a decrease in bioluminescence.[5][6]
- Flow cytometry-based assays: Differentiating between live and dead target cells using viability dyes.[6]

While the Cr-51 release assay remains a benchmark for cytotoxicity studies, the choice of assay should be guided by the specific experimental needs, available equipment, and safety considerations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Chromium-51 Release Assay | Revvity [revvity.co.jp]
- 2. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. scispace.com [scispace.com]



- 5. mdpi.com [mdpi.com]
- 6. Measuring Cytotoxicity by Bioluminescence Imaging Outperforms the Standard Chromium-51 Release Assay | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Sodium Chromate Cr-51 Cytotoxicity Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078451#how-to-perform-a-sodium-chromate-cr-51-cytotoxicity-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com